REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]I)(=[O:13])[CH:11]=[CH2:12].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)(=[O:13])[CH:11]=[CH2:12] |f:2.3.4|
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CO)C=C1
|
Name
|
6-iodohexyl acrylate
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCCCCI
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen atmosphere for 3 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to room temperature the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with 100 ml 3N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCCCOC1=CC=C(CO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |